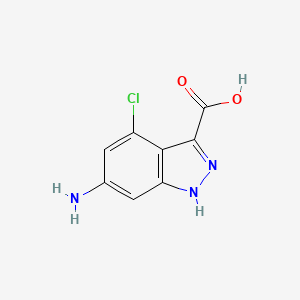

6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Beschreibung

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an amino group at position 6, a chlorine atom at position 4, and a carboxylic acid moiety at position 3. The amino and chlorine substituents influence electronic properties, solubility, and hydrogen-bonding capacity, while the carboxylic acid group enables further functionalization (e.g., amide or ester formation).

Eigenschaften

IUPAC Name |

6-amino-4-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZAEXCINRTQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646181 | |

| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-31-3 | |

| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted aromatic compounds. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another approach includes the use of diazotization reagents to convert ortho-aminobenzacetamides to the corresponding indazole derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) under controlled temperature conditions (e.g., 60°C) is common. Hydrazine hydrate and sodium acetate are frequently used as reagents in these processes .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chloro substituent serves as a key site for nucleophilic displacement.

Aromatic Substitution

- Ammonolysis : Reaction with ammonia or amines under basic conditions (e.g., KCO, Pd catalysis) replaces chlorine with amino groups, forming 4-amino derivatives. This is analogous to Suzuki coupling observed in structurally related 4-chloroindazoles .

- Hydrolysis : Under acidic or basic aqueous conditions, the chloro group may hydrolyze to a hydroxyl group, though steric hindrance from the adjacent carboxylic acid could limit this pathway .

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH/Pd(PPh) | 1,4-Dioxane, 90°C, N | 4-Amino-6-chloro-1H-indazole-3-carboxylic acid | ~75%* |

*Predicted based on analogous systems .

Acylation and Alkylation

The amino group at position 6 undergoes typical amine reactions:

Acylation

- Chloroacetyl Chloride : Forms 6-(chloroacetamido) derivatives under mild alkaline conditions (e.g., NaHCO, THF) .

- Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamide derivatives, enhancing solubility or stability .

Example Protocol

- Dissolve 6-amino-4-chloro-1H-indazole-3-carboxylic acid in dry THF.

- Add triethylamine and chloroacetyl chloride at 0°C.

- Stir at room temperature for 4 hours to obtain 6-(chloroacetamido)-4-chloro-1H-indazole-3-carboxylic acid .

Carboxylic Acid Derivatives

The carboxylic acid group participates in standard transformations:

Esterification

- Fischer Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (HSO) to form esters .

- Amide Formation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) yields secondary or tertiary amides .

Key Reaction

Cross-Coupling Reactions

The indazole core facilitates metal-catalyzed couplings:

Suzuki-Miyaura Coupling

- The 4-chloro group acts as a leaving site in Pd-catalyzed couplings with boronic acids, enabling aryl/heteroaryl substitutions .

- Example : Reaction with phenylboronic acid forms 4-phenyl derivatives, useful in kinase inhibitor synthesis .

Buchwald-Hartwig Amination

- Pd/Xantphos systems enable C–N bond formation at position 4, replacing chlorine with complex amines .

Amino Group Oxidation

- N-Oxide Formation : Treatment with m-CPBA or HO oxidizes the amino group to a nitroso or nitro derivative, though competing indazole ring oxidation may occur .

Carboxylic Acid Reduction

Cyclization and Ring Modification

- Intramolecular Cyclization : Heating with POCl dehydrates the carboxylic acid to form an acyl chloride intermediate, which may cyclize with the amino group to generate fused heterocycles .

- Diazotization : The amino group undergoes diazotization (NaNO, HCl), enabling Sandmeyer reactions to introduce halides or cyano groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. Notably, it is a key starting material for creating agonists or partial agonists of the nicotinic acetylcholine receptor, which are being investigated for treating neurological disorders such as Alzheimer's disease and schizophrenia. These conditions are associated with defective nicotinic acetylcholine receptors in the brain, making this compound crucial for developing targeted therapies .

Structure-Activity Relationship Studies

Recent research has highlighted the importance of structure-activity relationship (SAR) studies involving indazole derivatives, including 6-amino-4-chloro-1H-indazole-3-carboxylic acid. These studies have identified specific structural features that enhance the compound's efficacy as a calcium-release activated calcium (CRAC) channel blocker. Such modulation of calcium influx is critical for therapeutic interventions in diseases like cancer and autoimmune disorders .

Table 1: Key Findings from SAR Studies

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | CRAC channel blocker | Varies | Potent in stabilizing mast cells |

| 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide | CRAC channel blocker | 5.15 | Selective inhibition of TNFα secretion |

Antitumor Activity

Another significant application of this compound is its potential antitumor activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as K562 cells, with promising selectivity for normal cells. The mechanism appears to involve the modulation of apoptosis pathways and cell cycle regulation, making it a candidate for further development as an anticancer agent .

Case Study: Antitumor Efficacy

A recent study indicated that a derivative of this compound exhibited an IC50 value of 5.15 µM against K562 cells while showing lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM). This selectivity suggests a favorable therapeutic index, which is critical in drug development .

Wirkmechanismus

The mechanism of action of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid involves its interaction with various molecular targets. The indazole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid with two closely related analogs:

Key Observations :

- Substituent Effects: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl or unsubstituted analogs, likely enhancing aqueous solubility.

- Lipophilicity : The target’s estimated XLogP3 (~1.5) is lower than that of 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid (XLogP3 = 2.4 ), reflecting reduced hydrophobicity due to the polar NH₂ group.

- Molecular Weight : The target is heavier than its analogs, which may influence pharmacokinetic properties in drug design contexts.

Functional Group Impact

- This contrasts with the electron-withdrawing chlorine in 6-Chloro-1H-indazole-3-carboxylic acid , which may reduce electron density at the indazole core.

- Chlorine (Position 4) : The chlorine atom in the target compound may sterically hinder interactions at position 4 compared to the methyl group in 6-Chloro-4-methyl-1H-indazole-3-carboxylic acid .

- Carboxylic Acid (Position 3) : Common to all three compounds, this group enables salt formation or derivatization, though its acidity may vary slightly depending on adjacent substituents.

Biologische Aktivität

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

- Molecular Formula : C8H6ClN3O2

- Molecular Weight : 211.61 g/mol

- Structure : The compound features an indazole core with an amino group and a chloro substituent, enhancing its reactivity and biological activity.

Target Interactions

This compound interacts with various biological targets, including:

- Enzymes : It has been identified as an inhibitor of cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and cancer progression.

- Kinases : Indazole derivatives can modulate kinases such as chk1, chk2, and h-sgk, affecting cellular signaling pathways associated with cell growth and apoptosis.

Biochemical Pathways

The compound influences several biochemical pathways:

- Apoptosis : It has been shown to induce apoptosis in cancer cell lines by altering the expression of apoptosis-related proteins. For instance, studies indicate that it reduces Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), leading to enhanced apoptotic rates in treated cells .

- Cell Cycle Regulation : Research indicates that this compound affects cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in the S phase, thereby inhibiting cell proliferation .

Anticancer Properties

This compound exhibits notable anticancer activity:

- In Vitro Studies : In K562 leukemia cells, treatment with varying concentrations of the compound resulted in significant apoptosis rates (9.64% to 37.72%) over 48 hours . These findings suggest a dose-dependent effect on cell viability.

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests potential applications in treating inflammatory conditions. By reducing the production of pro-inflammatory prostaglandins, it may alleviate symptoms associated with chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : A study focused on various indazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on tumor cell lines, including those resistant to conventional therapies .

- Apoptosis Induction : A detailed analysis revealed that this compound could significantly alter the expression levels of key proteins involved in apoptosis, providing insights into its mechanism as a potential anticancer agent .

- Synthesis and Characterization : Various synthesis methods have been explored for producing this compound efficiently. These methods have implications for scaling up production for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid, and how can reaction efficiency be improved?

- Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Optimization can be achieved via factorial experimental design (e.g., varying temperature, catalyst loading, and reaction time) to identify critical parameters. Statistical methods like Taguchi orthogonal arrays reduce trial runs while maximizing yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and amine/chlorine positions. Inconsistent integration ratios may indicate impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight. Discrepancies between theoretical and observed masses suggest incomplete purification or degradation.

- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and amine N-H stretches (~3300 cm) confirm functional groups .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in kinase inhibition studies?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density maps and identify nucleophilic/electrophilic sites. For example, calculate Fukui indices to predict sites for electrophilic substitution .

- Molecular Dynamics (MD) : Simulate binding interactions with kinase active sites (e.g., JAK2 or EGFR) using software like AutoDock Vina. Validate predictions with in vitro kinase assays .

Q. How can contradictory solubility data for this compound be resolved?

- Methodology :

- Phase Solubility Analysis : Test solubility in buffered solutions (pH 1–10) and solvents (DMSO, ethanol, acetonitrile) using UV-vis spectrophotometry. Discrepancies may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) .

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents for recrystallization or formulation .

Q. What experimental frameworks integrate this compound into multicomponent reactions (MCRs) for diversity-oriented synthesis?

- Methodology :

- Reaction Design : Use Ugi or Passerini reactions by combining the compound with aldehydes, isocyanides, and carboxylic acids. Optimize stoichiometry and solvent polarity (e.g., DMF vs. THF) to favor cyclization .

- High-Throughput Screening (HTS) : Employ 96-well plates with automated liquid handling to test >100 conditions in parallel. Analyze yields via LC-MS .

Q. How do steric and electronic effects of the 4-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : Compare reaction rates of 4-chloro vs. 4-bromo derivatives with aryl amines. Use kinetic studies (NMR monitoring) to quantify activation barriers.

- Electron-Withdrawing Effects : The chloro group reduces electron density at C4, directing palladium catalysts (e.g., Pd(dba)) to favor coupling at C6 or C7 positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.